Benzenepropanoic acid, 2-fluoro-3-iodo-

Description

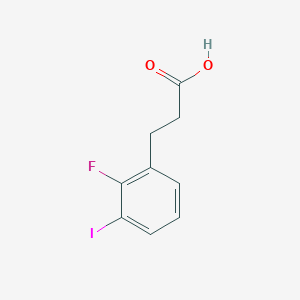

Benzenepropanoic acid, 2-fluoro-3-iodo-, is a halogenated aromatic carboxylic acid derivative characterized by a benzene ring substituted with fluorine (position 2) and iodine (position 3) on the aromatic core, attached to a propanoic acid side chain. The compound’s unique electronic and steric profile arises from the combination of a strongly electronegative fluorine atom and a bulky, polarizable iodine substituent.

Properties

Molecular Formula |

C9H8FIO2 |

|---|---|

Molecular Weight |

294.06 g/mol |

IUPAC Name |

3-(2-fluoro-3-iodophenyl)propanoic acid |

InChI |

InChI=1S/C9H8FIO2/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3H,4-5H2,(H,12,13) |

InChI Key |

SZNNFPXSYIRIQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)F)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 2-fluoro-3-iodo- typically involves multi-step organic reactions. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, followed by fluorination to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to a carboxylic acid, resulting in 2-fluoro-3-nitrobenzoic acid .

Industrial Production Methods: For large-scale production, the process may involve fluoro ortho lithiation, dry ice carbonyl insertion, and acidic hydrolysis of 2-fluoronitrobenzene using lithium diisopropylamide or tert-butyl lithium at low temperatures . This method is advantageous due to its mild reaction conditions, high yield, and environmental friendliness.

Types of Reactions:

Electrophilic Aromatic Substitution: Benzenepropanoic acid, 2-fluoro-3-iodo- can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions, leading to various substituted derivatives.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

Common Reagents and Conditions:

Halogenation: Reagents like bromine or chlorine in the presence of a catalyst.

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Substituted Benzene Derivatives: Depending on the reaction conditions and reagents used, various substituted benzene derivatives can be formed.

Scientific Research Applications

Benzenepropanoic acid, 2-fluoro-3-iodo- has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Materials Science: The compound is used in the development of advanced materials with specific properties, such as enhanced stability and bioavailability.

Biological Research: It is employed in the study of enzyme-catalyzed reactions and the development of biocatalysts.

Mechanism of Action

The mechanism of action of benzenepropanoic acid, 2-fluoro-3-iodo- involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The aromatic ring allows for π-π interactions with target molecules, while the carboxylic acid group can form hydrogen bonds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric properties of benzenepropanoic acid derivatives vary significantly with substituent type and position. Key comparisons include:

Halogenated Derivatives

- 2-Chloro-3-(trifluoromethyl)benzenepropanoic acid (): The chlorine atom provides moderate electronegativity, while the trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects and steric bulk. Higher lipophilicity (logP) compared to 2-fluoro-3-iodo- due to -CF₃’s hydrophobicity, but lower polarizability than iodine .

- α-Hydroxybenzenepropanoic acid (): The hydroxyl (-OH) group increases hydrogen-bonding capacity and acidity (pKa ~3–4), enhancing water solubility but reducing membrane permeability compared to halogenated analogs .

Ester Derivatives

- Ethyl 2-[3-(4-Benzoylphenylamino)-3-oxopropanamido]-4-phenylbutanoate (): Esterification of the carboxylic acid group improves lipophilicity and bioavailability. For example, ethyl esters (e.g., E13 in ) show enhanced microbial interactions, such as positive correlations with Lactobacillus in gut microbiota studies .

Chiral Analogs ():

- Stereochemistry significantly impacts bioactivity. For instance, α-ethyl-4-methoxy-3-substituted derivatives with (S)- or (R)-configurations exhibit divergent binding affinities to biological targets due to spatial orientation .

Gut Microbiota Modulation

- The ethyl ester of benzenepropanoic acid (E13) uniquely correlates with Lactobacillus enrichment, whereas sulfides and ketones show negative associations (). This suggests esterification may enhance prebiotic activity compared to the parent acid or halogenated variants .

- In cyclophosphamide-treated rats, benzenepropanoic acid alleviated metabolic disorders, highlighting its role in restoring gut homeostasis (). Halogenated analogs, however, may exhibit altered metabolic stability due to electronegative substituents .

Immunomodulatory Potential

- Trifluoromethyl (-CF₃) and chloro (-Cl) substituents (e.g., ) are associated with enhanced metabolic resistance and prolonged half-life, whereas iodine’s polarizability might facilitate receptor interactions in immunomodulatory pathways .

Data Table: Key Properties of Benzenepropanoic Acid Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.